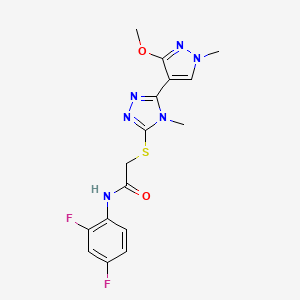

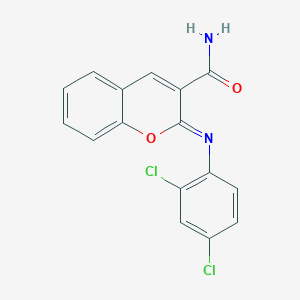

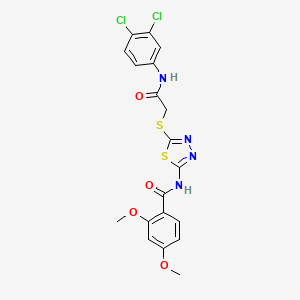

2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a novel molecule that incorporates several heterocyclic moieties, such as 1,3,4-oxadiazole and indole, which are known for their potential biological activities. The presence of these moieties suggests that the compound could exhibit interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1,3,4-thia(oxa)diazole substituted acetamides have been synthesized through acylation reactions involving 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol derivatives . The acylation was performed using 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium. Further functionalization was achieved under N-alkylation conditions with N-aryl-2-chloroacetamides . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using 1H NMR spectroscopy and elemental analysis . These techniques are crucial for verifying the identity and purity of the synthesized molecules. The structure of this compound would likely be elucidated using similar analytical methods to ensure the correct assembly of the heterocyclic framework.

Chemical Reactions Analysis

The related compounds have shown reactivity under various conditions. For example, the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety, a component of the oxadiazole class, has been utilized in synthetic sequences involving alkylation, Michael addition, and Mitsunobu reactions . It is stable under acidic or basic conditions and can undergo mild reduction to release free acetamidine or form hydroxyl amidine through alkaline hydrolysis . These reactions provide insights into the potential reactivity of the 1,3,4-oxadiazole ring in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic components. For instance, the antioxidant activity of a related compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, was evaluated and found to have a high radical scavenging ability, with an IC50 value lower than that of ascorbic acid . This suggests that the 1,3,4-thia(oxa)diazole moiety can confer significant antioxidant properties, which might also be expected for this compound.

Mechanism of Action

Target of Action

The primary target of 2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a crucial target for antiviral drugs .

Mode of Action

This compound interacts with the RdRp of the viruses, resulting in the inhibition of viral replication . This interaction occurs at sub-micromolar EC50 values, indicating a strong affinity between the compound and its target .

Biochemical Pathways

It is known that the compound interferes with the replication process of the viruses by inhibiting the rdrp enzyme . This disruption of the viral replication process can lead to a decrease in viral load and potentially halt the progression of the viral infection.

Result of Action

The primary result of the action of this compound is the inhibition of viral replication, specifically in RSV and influenza A virus . By inhibiting the RdRp enzyme, the compound prevents the viruses from replicating and spreading, potentially leading to a decrease in symptoms and severity of the viral infection.

properties

IUPAC Name |

2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c14-11(18)7-20-13-17-16-12(19-13)5-8-6-15-10-4-2-1-3-9(8)10/h1-4,6,15H,5,7H2,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCAWDKCTIMKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020036.png)

![2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B3020040.png)